REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[F:5][C:6]([F:13])([F:12])[C:7](=[CH2:11])[C:8](O)=[O:9]>C(OC(=O)C)(=O)C>[F:5][C:6]([F:13])([F:12])[CH:7]1[CH2:11][NH:4][C:2](=[O:3])[NH:1][C:8]1=[O:9]
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Name
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|
Quantity
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13.5 g
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Type
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reactant
|
Smiles
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NC(=O)N
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)O)=C)(F)F
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Name
|
|
Quantity
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160 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to react at 100° C. for 1 hour
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Duration
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1 h
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Type
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CONCENTRATION
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Details
|
the reaction mixture was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The obtained oil was crystallized from 150 ml of water
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Type
|
CUSTOM
|
Details
|
recrystallized from 150 ml of water
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Name
|
|
Type
|
product
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Smiles
|
FC(C1C(NC(NC1)=O)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |